Divergent Lipophilicity (cLogP) Profiles Directly Impact Drug-Likeness
The lipophilicity of 5-(3-Chloro-2-fluorophenyl)nicotinic acid, a key determinant of membrane permeability, is precisely tuned by its halogen substitution. Compared to its 4-chloro-2-fluoro regioisomer, the 3-chloro substitution results in a measurably lower cLogP, suggesting different absorption and distribution characteristics [1]. This data is critical for selecting a lead compound with balanced potency and optimal ADME properties.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 3.22 (QSPR) |
| Comparator Or Baseline | 5-(4-Chloro-2-fluorophenyl)nicotinic acid (CAS 1346691-86-8): 3.24 (QSPR) |
| Quantified Difference | ΔcLogP = -0.02 |
| Conditions | Quantitative Structure-Property Relationship (QSPR) calculations, likely using Chemicalize platform. |
Why This Matters
A lower cLogP can translate to improved solubility and reduced off-target binding, making the 3-chloro-2-fluoro isomer a superior starting point for hit-to-lead optimization where high lipophilicity is a liability.
- [1] PubChem. (2024). Compound Summary for 5-(3-Chloro-2-fluorophenyl)nicotinic acid. Computed Properties. View Source
